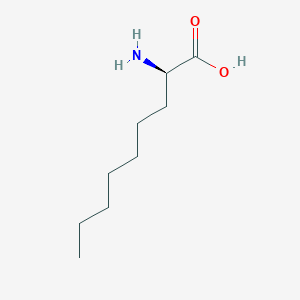

(R)-2-Aminononanoic acid

Descripción general

Descripción

Synthesis Analysis

Amino acids can be synthesized in the laboratory using a variety of methods. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride in the presence of potassium cyanide. The resulting aminonitrile is then hydrolyzed to give the desired amino acid .Molecular Structure Analysis

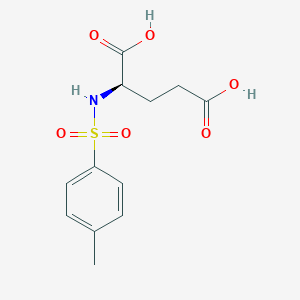

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group . The R group varies among amino acids and determines the characteristics and chemical behavior of the amino acid.Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, largely due to the amine and carboxyl functional groups. They can act as both acids and bases, and they can form peptide bonds linking them together to form proteins .Physical And Chemical Properties Analysis

Amino acids have both hydrophilic and hydrophobic properties, depending on the nature of the side chain. They can exist in a charged or uncharged state, depending on the pH of the environment .Aplicaciones Científicas De Investigación

Biological Significance and Synthetic Approaches : Nonproteinogenic amino acids like R-diamino acids, which include derivatives like (R)-2-Aminononanoic acid, have valuable biological properties. They serve as building blocks for synthesizing new molecules or as surrogates in peptidic entities to modify biological behavior. Their structural complexity poses a challenge for synthetic organic chemists, especially in synthesizing enantiopure materials (Viso et al., 2011).

Potential in Medicinal Chemistry : R-Aminophosphonic acids, analogues of amino acids including (R)-2-Aminononanoic acid, have broad capabilities in influencing physiological and pathological processes, with applications in medicine and agrochemistry. They exhibit properties similar to their natural counterparts, frequently being recognized by enzymes or receptors as false substrates or inhibitors (Mucha et al., 2011).

Application in Brain Tumor Imaging : The enantiomers of (R)-2-Aminononanoic acid derivatives have been evaluated for their potential in brain tumor imaging using positron emission tomography (PET). Studies show promising PET properties for these amino acid derivatives in tumor imaging (McConathy et al., 2010).

Genetic Encoding for Protein Research : The genetic encoding of derivatives of (R)-2-Aminononanoic acid has been explored for creating covalent bonds in proteins with residue specificity in vivo. This application opens innovative pathways for protein research and engineering (Liu et al., 2019).

Chemical Synthesis and Applications : A purely chemical approach has been developed for the synthesis of unnatural (R)-α-amino acids, including (R)-2-Aminononanoic acid. This method demonstrates structural generality and offers a significant methodological advance in the field (Nian et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-aminononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPFOKXICYJJSC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364933 | |

| Record name | (2R)-2-Aminononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-aminononanoic acid | |

CAS RN |

81177-55-1 | |

| Record name | (2R)-2-Aminononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81177-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Aminononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)